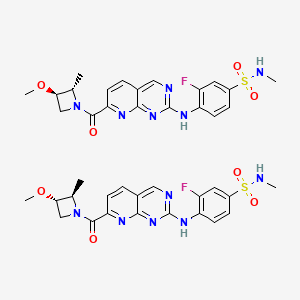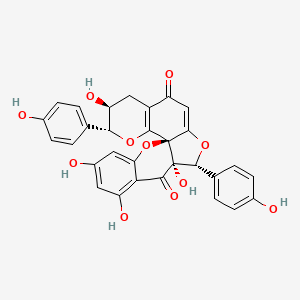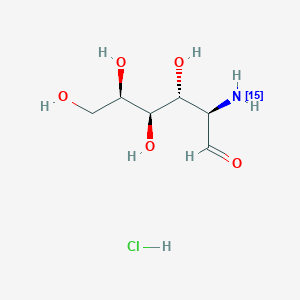
Amino-2-deoxy-D-galactose-15N (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-2-deoxy-D-galactose-15N (hydrochloride) is a nitrogen-15 labeled derivative of amino-2-deoxy-D-galactose hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrogen-15 isotope labeling allows for detailed studies of metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amino-2-deoxy-D-galactose-15N (hydrochloride) involves the incorporation of nitrogen-15 into the amino group of amino-2-deoxy-D-galactose. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful incorporation of the isotope.
Industrial Production Methods
Industrial production of amino-2-deoxy-D-galactose-15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
Amino-2-deoxy-D-galactose-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Amino-2-deoxy-D-galactose-15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of nitrogen-containing compounds.
Biology: Employed in studies of glycoprotein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of liver diseases and metabolic disorders.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of amino-2-deoxy-D-galactose-15N (hydrochloride) involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows researchers to track the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-2-deoxy-D-galactose hydrochloride: The non-labeled version of the compound.
2-Amino-2-deoxy-D-glucose: Another amino sugar with similar properties but different applications.
D-Galactosamine hydrochloride: A related compound used in liver disease research.
Uniqueness
Amino-2-deoxy-D-galactose-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides enhanced capabilities for tracing and studying metabolic pathways. This makes it particularly valuable in research applications where detailed molecular insights are required.
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i7+1; |
InChI-Schlüssel |
CBOJBBMQJBVCMW-LRPWDTCCSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



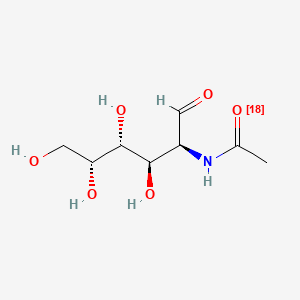
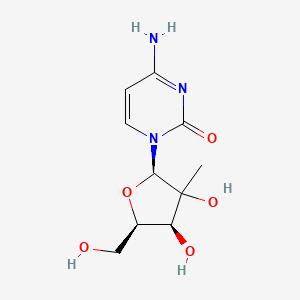
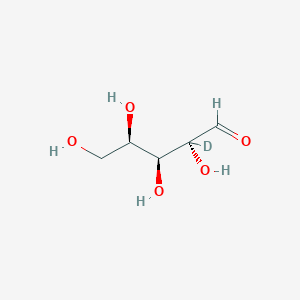
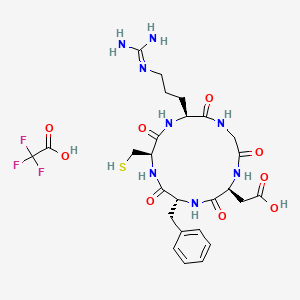

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
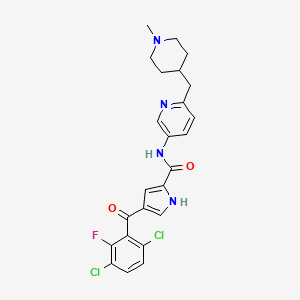
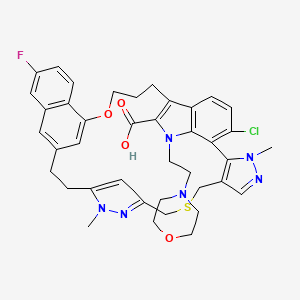
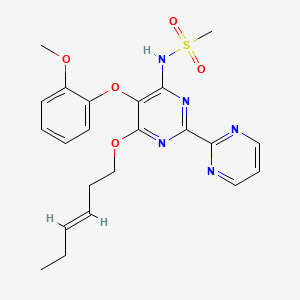
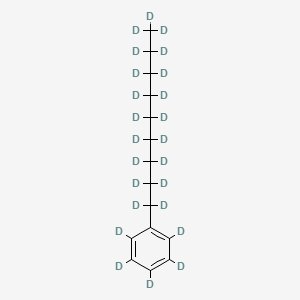
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
